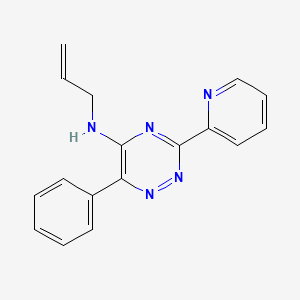
N-allyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
Selective Oxidation and Allylic Alcohol Conversion Certain aromatic amines, including triazine derivatives, facilitate the selective oxidation of allylic alcohols to α,β-unsaturated ketones, showcasing their utility in organic synthesis and potentially in the synthesis of complex molecules (Parish et al., 1984).
Asymmetric Synthesis and Conjugate Additions Triazine derivatives are used in asymmetric synthesis, like the diastereoselective addition of allylmagnesium chloride to produce secondary amines, demonstrating their significance in creating chiral building blocks for pharmaceuticals (Albano et al., 2008).
Functionalized Amino Derivatives The reaction of triazine derivatives with allyl bromide leads to functionalized amino derivatives, showcasing their versatility in the modification of aromatic systems for various applications (Shasheva et al., 2017).
Lithiation and Bond Formation Lithiated N-Boc allylic and benzylic amines, derived from triazine compounds, participate in conjugate additions to nitroalkenes, providing routes to substituted piperidines and pyrrolidines, which are valuable in medicinal chemistry (Johnson et al., 2002).
Structure and Tautomeric Forms The structure and tautomeric forms of N-allyl derivatives of triazine amines have been explored, providing insights into their stability and reactivity, crucial for designing novel compounds with specific properties (Strzemecka et al., 2003).
Drug Delivery Applications Triazine derivatives encapsulated in water-soluble metalla-cages have shown potential in drug delivery, indicating their applicability in biomedical research for targeted therapy (Mattsson et al., 2010).
Propiedades
IUPAC Name |
6-phenyl-N-prop-2-enyl-3-pyridin-2-yl-1,2,4-triazin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-2-11-19-17-15(13-8-4-3-5-9-13)21-22-16(20-17)14-10-6-7-12-18-14/h2-10,12H,1,11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBBRRMMIMUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=NC(=N1)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2821992.png)

![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)
![tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2821996.png)
![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)



![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2822006.png)
![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)

